molecular formula C6H13NO2S B12289322 3-Methyl-3-(methylsulfonylmethyl)azetidine

3-Methyl-3-(methylsulfonylmethyl)azetidine

Cat. No.: B12289322
M. Wt: 163.24 g/mol
InChI Key: FOTZHUMXRQTIDJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfonylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, characterized by the presence of a methyl group and a methylsulfonylmethyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylsulfonylmethyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the use of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles . These methods provide a variety of synthetic routes to produce azetidines with different functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylsulfonylmethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.

    Substitution: The methylsulfonylmethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized azetidines.

Scientific Research Applications

3-Methyl-3-(methylsulfonylmethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylsulfonylmethyl)azetidine involves its interaction with molecular targets through its functional groups. The ring strain of the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The methylsulfonylmethyl group can interact with biological molecules, potentially affecting pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the methyl and methylsulfonylmethyl groups.

    3-Methylazetidine: Similar structure but without the methylsulfonylmethyl group.

    3-(Methylsulfonylmethyl)azetidine: Lacks the additional methyl group.

Uniqueness

3-Methyl-3-(methylsulfonylmethyl)azetidine is unique due to the presence of both the methyl and methylsulfonylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-3-(methylsulfonylmethyl)azetidine

InChI

InChI=1S/C6H13NO2S/c1-6(3-7-4-6)5-10(2,8)9/h7H,3-5H2,1-2H3

InChI Key

FOTZHUMXRQTIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CS(=O)(=O)C

Origin of Product

United States

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